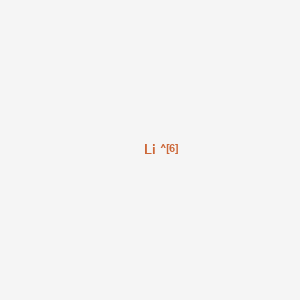

锂-6

描述

Lithium-6 is a stable isotope of the chemical element Lithium. It has 3 protons and 3 neutrons in the atomic nucleus, resulting in the mass number 6 . Natural terrestrial lithium is an isotope mixture of 4.85% lithium-6 and 95.15% Lithium-7 . Lithium-6 is of practical importance as a starting material for the production of tritium .

Synthesis Analysis

Lithium-6 is a primordial nuclide that was largely formed during the Big Bang; a very small percentage comes from the nucleosynthesis of certain stars . Lithium-6 is incorporated as a blanket material for deuterium tritium fusion power reactor . Lithium-6 is also used in fusion reactors as an absorber of neutrons .Molecular Structure Analysis

Lithium-6 has a nuclear spin of 1+ and a magnetic dipole moment of +0.822043 . The charge radius of Lithium-6 is 2.589 femtometers .Chemical Reactions Analysis

Lithium-ion batteries are complex, multi-component devices with a long list of inventors, key inventions, and contributions . The anodes are lithiated to potentials close to Li metal on charging, where no electrolytes are stable. Instead, the battery survives by forming a passivation layer, or solid-electrolyte interphase (SEI), preventing further electrolyte degradation .Physical And Chemical Properties Analysis

Lithium-6 has an isotopic mass of 6.015122887 u and a nuclide mass of 6.0134771 u . The mass excess is 14.08688 MeV and the mass defect is 0.034346957 u per nucleus . The nuclear binding energy is 31.99398436 MeV per nucleus .科学研究应用

分子成像中的超极化

锂-6可以被超极化并用于分子成像。它具有较长的固有纵向弛豫时间,使其成为超极化实验的理想选择。这一特性已被用于检测亚微摩尔对比剂,为分子成像提供了一种新颖途径 (van Heeswijk等,2009)。

在电池研究中的作用

锂-6在锂基二次电池(如锂离子电池)的发展中具有重要意义。研究侧重于应用基于同步辐射的X射线技术来理解这些电池的结构和反应机制,有助于推动能量存储技术的进步 (Li等,2018)。

同位素分馏研究

对锂同位素(包括锂-6)的研究揭示了生物影响对它们分布的影响。已经显示膜离子通道和交换体可以分馏锂同位素,为运输机制和锂生理学提供了见解 (Poet et al., 2022)。

在脑研究中的锂

锂-6已被用于研究大脑中锂的分布。核反应等技术使研究人员能够了解锂在精神疾病治疗中的确切作用机制 (Thellier et al., 1980)。

高容量阴极研究

锂-6参与了用于能量存储设备的高容量阴极的研究。了解这些阴极中锂的局部结构有助于开发更高效的能量存储技术 (Diaz-Lopez等,2017)。

电池中的阳极材料

用于可充电电池的锂金属阳极的研究通常涉及锂-6。了解锂金属阳极的形态和效率是下一代能量存储系统至关重要的关键 (Xu et al., 2014)。

硅含阳极中的锂化

研究已经使用锂-6来分析硅含阳极中的锂化过程。这项研究对于理解锂离子电池和固态电池的性能至关重要 (Möller等,2022)。

同位素分布研究

已经在等离子体和脑脊液等环境中研究了锂同位素(包括锂-6)的差异分布。这些研究对于治疗中锂的治疗和毒性效应具有重要意义 (Stokes et al., 1982)。

锂同位素比率测定

精确测定锂同位素比率,包括锂-6,在地质学和核技术等各个领域至关重要。已经使用MC-ICP-MS等技术进行准确的同位素分析 (Choi et al., 2013)。

作用机制

Target of Action

Lithium-6, a stable isotope of lithium, plays a significant role in both nuclear physics and psychiatric medicine . In nuclear physics, it is used as an absorber of neutrons in nuclear fusion reactions . In psychiatric medicine, lithium targets several critical neuronal enzymes and neurotransmitter receptors .

Mode of Action

In the realm of nuclear physics, when Lithium-6 is bombarded with neutrons, it produces tritium . In psychiatric medicine, lithium interacts with its targets and results in changes in neurotransmission. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Biochemical Pathways

Lithium affects several biochemical pathways. It acts on neurotransmitters and second messenger systems, leading to neuroprotection . It also impacts the dopamine and glutamate pathways . Lithium decreases dopamine transmission, known to be elevated during mania and decreased in clinical depression . It also regulates glutamate, an excitatory neurotransmitter, by enhancing inhibitory neurotransmission .

Pharmacokinetics

Its pharmacokinetics is linear within the dose regimen used in clinical practice . The therapeutic range of lithium is narrow, and treatment initiation requires individual titration to address inter-individual variability .

Result of Action

In nuclear applications, the bombardment of Lithium-6 with neutrons results in the production of tritium, an important component in nuclear fusion reactions . In psychiatric medicine, the result of lithium’s action is mood stabilization, making it an effective treatment for bipolar disorder .

Action Environment

The action of Lithium-6 is influenced by various environmental factors. In nuclear physics, the efficiency of neutron absorption and tritium production can be affected by the conditions in the nuclear reactor . In psychiatric medicine, factors such as age, body weight, renal function, and drug-drug interactions can influence the pharmacokinetics of lithium .

安全和危害

未来方向

Lithium-ion batteries are under widespread evaluation as an energy storage solution for grid applications and as major power sources for transportation . Nevertheless, the availability and potential price spike of lithium are under constant debate . Alternative battery technologies that use more abundant elements and may offer higher energy density and better safety features are therefore highly desirable .

属性

IUPAC Name |

lithium-6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXSMMKQMYFTQS-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[6Li] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931533 | |

| Record name | Lithium-6 (isotope) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

6.01512289 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium-6 | |

CAS RN |

14258-72-1, 19095-57-9 | |

| Record name | Lithium-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14258-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium, isotope of mass 6 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium-6 (isotope) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium-6 deuteride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14258-72-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。